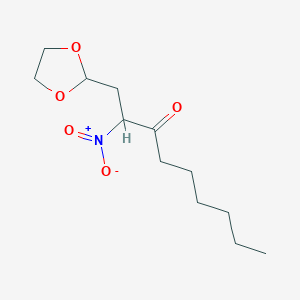
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one is an organic compound that features a dioxolane ring and a nitro group attached to a nonanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one typically involves large-scale acetalization and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds or amines.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one involves its interaction with molecular targets through its nitro and dioxolane functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dioxolane ring can participate in various chemical transformations . These interactions can affect molecular pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure but lacking the nitro group.
1,3-Dioxane: A related compound with a six-membered ring structure instead of the five-membered dioxolane ring.
Nitroalkanes: Compounds with a nitro group attached to an alkane chain, similar to the nitro group in 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one.
Uniqueness
This compound is unique due to the combination of the dioxolane ring and the nitro group, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Propiedades
Número CAS |
93297-91-7 |
|---|---|
Fórmula molecular |
C12H21NO5 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-(1,3-dioxolan-2-yl)-2-nitrononan-3-one |
InChI |
InChI=1S/C12H21NO5/c1-2-3-4-5-6-11(14)10(13(15)16)9-12-17-7-8-18-12/h10,12H,2-9H2,1H3 |
Clave InChI |
QPTAUKDRULTPOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(CC1OCCO1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


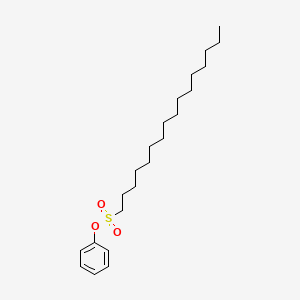
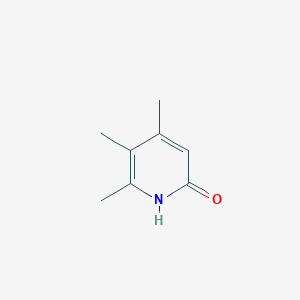
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
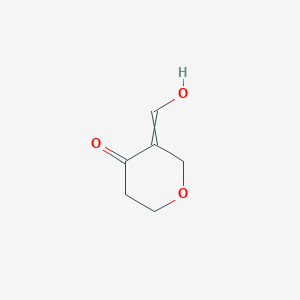
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
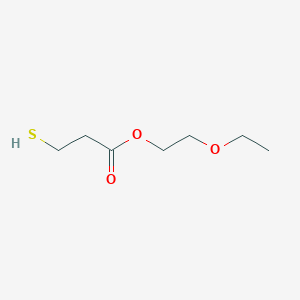
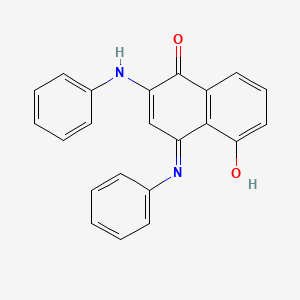
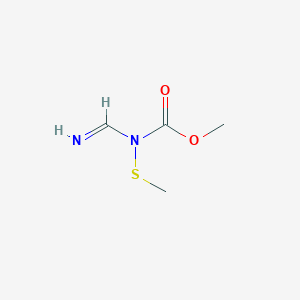
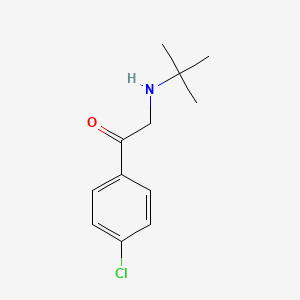
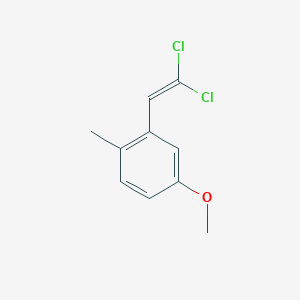

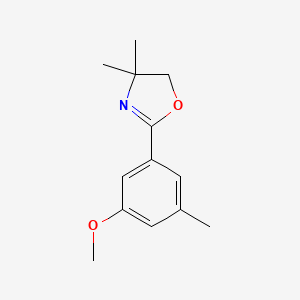
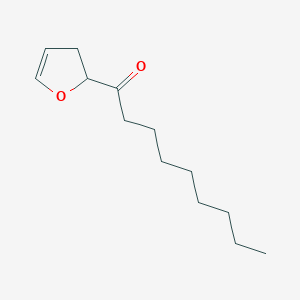
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
